molecular formula C7H17NO B1506601 (S)-3-aminoheptan-1-ol CAS No. 1158985-17-1

(S)-3-aminoheptan-1-ol

Cat. No. B1506601
CAS RN: 1158985-17-1
M. Wt: 131.22 g/mol
InChI Key: UUJMTRBDHSMCOA-ZETCQYMHSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions and processes used to synthesize the compound. It may include starting materials, reaction conditions, catalysts, and yields .


Molecular Structure Analysis

This involves the study of the arrangement of atoms within the molecule and can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. These properties can often be found in chemical databases .

Scientific Research Applications

Coronavirus Spike Protein Investigation

Research on the coronavirus spike protein, a critical component for virus entry into cells, has revealed that peptides derived from heptad repeat (HR) regions within the spike protein can assemble into stable oligomeric complexes. These complexes are potent inhibitors of virus entry, offering a pathway for developing antiviral strategies. The study of these peptides provides insights into the mechanism of viral fusion and potential therapeutic targets (Bosch et al., 2003).

Synthesis of Macrocyclic Peptides

The synthesis of olefinic peptides through ring-closing metathesis has been explored for the creation of macrocyclic peptides with defined helical structures. This approach allows for the introduction of carbon-carbon bonds into peptide architectures, potentially leading to metabolically stable peptide-based therapeutics or biomaterials (Blackwell et al., 2001).

Aminoglycoside Antibiotic Inactivation

The study of aminoglycoside phosphotransferases (APHs), enzymes that inactivate aminoglycoside antibiotics, has provided insights into bacterial resistance mechanisms. Characterization of APHs offers pathways for designing inhibitors to combat antibiotic resistance (McKay et al., 1994).

Alpha/Beta-Peptide Folding

Research into alpha/beta-peptides, which contain both alpha- and beta-amino acid residues, has explored their potential to adopt helical structures similar to those found in natural peptides and proteins. This work has implications for the design of novel foldamers with potential applications in drug design and biomaterials science (Choi et al., 2009).

RNA-Protein Crosslinking

Studies on RNA-protein crosslinking within ribosomal subunits have revealed interactions critical for protein synthesis. Understanding these interactions provides insights into the fundamental processes of gene expression and potential targets for antimicrobial drugs (Chiaruttini et al., 1982).

Enfuvirtide Resistance Mechanisms

Investigation into resistance mechanisms against enfuvirtide, an antiretroviral drug, has highlighted the role of mutations within the HIV-1 gp41 protein. This research is critical for understanding how viral resistance to therapy develops and for designing next-generation antivirals (Xu et al., 2005).

Mechanism of Action

If the compound is a drug or has some biological activity, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems at the molecular level to produce its effects .

Safety and Hazards

This involves understanding the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling and storing it .

Future Directions

This would involve a discussion on the current limitations associated with the compound and potential future research directions .

properties

IUPAC Name

(3S)-3-aminoheptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-2-3-4-7(8)5-6-9/h7,9H,2-6,8H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJMTRBDHSMCOA-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50717570
Record name (3S)-3-Aminoheptan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-aminoheptan-1-ol

CAS RN

1158985-17-1
Record name (3S)-3-Aminoheptan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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